molecular formula C26H22FN3O3S B2519106 N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894551-84-9

N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2519106
CAS No.: 894551-84-9
M. Wt: 475.54
InChI Key: YTVFDKGJOQMEGV-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a spirothiazolidinone derivative characterized by a fused indoline-thiazolidinone core, substituted with a 3-fluorophenyl group at the 3' position and a 2,4-dimethylphenylacetamide moiety. Its molecular formula is C₂₇H₂₄FN₃O₃S (molecular weight: ~489.6 g/mol) . The compound's structural complexity and substituent diversity make it a candidate for pharmacological applications, particularly in anti-inflammatory, analgesic, or antimicrobial contexts, as suggested by related analogs .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(3-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-16-10-11-21(17(2)12-16)28-23(31)14-29-22-9-4-3-8-20(22)26(25(29)33)30(24(32)15-34-26)19-7-5-6-18(27)13-19/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVFDKGJOQMEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound with potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H22FN3O3SC_{26}H_{22}FN_3O_3S. It features a unique spiro-indoline-thiazolidine structure that may contribute to its biological properties. The presence of fluorine and dimethylphenyl groups suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in mainstream literature. However, compounds with similar structural motifs have shown promising results in various pharmacological studies.

Antimicrobial Activity

Thiazolidine derivatives have also shown antibacterial and antifungal activities. For example, novel thiazole derivatives exhibited structure-dependent antibacterial effects against resistant strains of Staphylococcus aureus and Candida species . Given the structural similarities, this compound may possess analogous antimicrobial properties.

The mechanisms through which these compounds exert their biological effects often involve:

  • Enzyme Inhibition: Compounds similar to our target have been shown to inhibit key enzymes that facilitate tumor growth and microbial resistance.
  • Targeting Kinases: Many thiazolidine derivatives interact with protein kinases that regulate cell cycle and apoptosis .
  • Antioxidant Activity: Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress, a contributing factor in cancer development .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeBiological ActivityReference
1,3,4-Oxadiazole DerivativeOxadiazole ScaffoldAnticancer (IC50 < 10 µM)
Thiazole DerivativeThiazole ScaffoldAntibacterial (MRSA)
Indoline DerivativeIndoline-ThiazolidineAntioxidant (IC50 = 0.74 µg/mL)

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound and its derivatives. Research has indicated that compounds with similar structural features exhibit potent cytotoxicity against various cancer cell lines:

  • Mechanism of Action : The compound has been shown to inhibit specific molecular targets involved in cancer progression. For instance, it may act on pathways related to cell proliferation and apoptosis, potentially through mechanisms involving the inhibition of protein kinases .
  • Cell Line Studies : In vitro studies have demonstrated that derivatives of N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide exhibit significant growth inhibition against several cancer cell lines, including MDA-MB-435 (melanoma) and HCT-116 (colon cancer). For example, one study reported an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity of this compound with various biological targets:

  • Binding Affinity : The compound's interaction with enzymes and receptors has been analyzed using computational methods. These studies suggest a strong binding affinity to targets such as EGFR (Epidermal Growth Factor Receptor), which is crucial in many cancers .
  • Structure-Activity Relationship (SAR) : Research into the structure-activity relationship has provided insights into how modifications to the compound can enhance its efficacy and selectivity against cancer cells. Variations in substituents on the aromatic rings have shown to impact biological activity significantly .

Synthesis and Characterization

The synthesis of this compound has been documented in various publications:

  • Synthetic Routes : Several synthetic methodologies have been developed for creating this compound, often involving multi-step processes that incorporate key reactions such as cyclization and acylation .
  • Characterization Techniques : The characterization of synthesized compounds includes spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which confirm the structure and purity of the final products .

Potential for Drug Development

Given its promising biological activity, this compound is a candidate for further development in drug formulation:

  • Pharmacokinetics and Toxicology : Future studies will need to focus on pharmacokinetic properties and potential toxicological effects to assess its viability as a therapeutic agent.
  • Clinical Trials : The transition from laboratory research to clinical trials will be essential for evaluating its effectiveness and safety in human populations.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a spiro[indoline-3,2'-thiazolidin]-2,4'-dione core with several analogs (Table 1). Key structural variations include:

  • Aryl substituents at the 3' position (e.g., fluorophenyl, chlorophenyl, dimethylphenyl).
  • Acetamide side chains with diverse N-aryl groups (e.g., 2,4-dimethylphenyl, 4-methylbenzyl, 2-fluorophenyl).

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity
Target Compound C₂₇H₂₄FN₃O₃S 489.6 3-fluorophenyl, 2,4-dimethylphenylacetamide Not explicitly reported
2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide C₂₇H₂₄FN₃O₃S 489.6 4-fluorophenyl, 4-methylbenzylacetamide Not reported
2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide C₂₄H₁₆F₃N₃O₃S 483.5 3,4-difluorophenyl, 2-fluorophenylacetamide Not reported
N-(3-chlorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide C₂₆H₂₁ClN₃O₃S ~492.0* 3,5-dimethylphenyl, 3-chlorophenylacetamide Not reported
2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide C₂₆H₂₂ClN₃O₃S 492.0 3-chlorophenyl, 2,5-dimethylphenylacetamide Not reported

* Estimated based on molecular formula.

Substituent Impact on Activity:
  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and bioavailability compared to chlorine . For example, 3-fluorophenyl analogs may exhibit stronger receptor binding than chlorinated derivatives.
  • Di- vs. Mono-fluorophenyl: The 3,4-difluorophenyl group in could enhance metabolic stability but may reduce solubility due to higher hydrophobicity.

Physicochemical Properties

  • Molecular Weight : All analogs fall within 480–500 g/mol, suitable for drug-likeness (Lipinski’s rule).
  • Solubility : Fluorine’s polar nature may offset lipophilicity, but methyl groups could reduce aqueous solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Cyclization to form the spiro[indoline-thiazolidinone] core under reflux conditions (e.g., acetic acid, 80–100°C) .
  • Acetylation of the indoline nitrogen using chloroacetyl chloride or acetic anhydride in DMF or acetonitrile .
  • Substitution reactions to introduce the 3-fluorophenyl and 2,4-dimethylphenyl groups via nucleophilic aromatic substitution or Suzuki coupling .
    • Optimization : Use TLC or HPLC to monitor reaction progress , and adjust solvent polarity (e.g., DMSO for solubility) or catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral data contradictions be resolved?

  • Key Techniques :

  • ¹H/¹³C NMR to confirm substituent positions and spiro-ring conformation .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
    • Resolving Contradictions :
  • For ambiguous NMR signals (e.g., overlapping aromatic protons), use 2D-COSY or NOESY to assign stereochemistry .
  • Compare experimental IR carbonyl stretches (1680–1750 cm⁻¹) with computational models (DFT) to verify dioxo-thiazolidinone tautomerism .

Q. What are the primary biological targets or pathways associated with this compound?

  • Mechanistic Insights :

  • The thiazolidinone moiety may inhibit enzymes like cyclooxygenase (COX) or phosphodiesterase (PDE), based on structural analogs .
  • Fluorophenyl and dimethylphenyl groups enhance lipophilicity, suggesting potential CNS or antimicrobial activity .
    • Validation : Use in vitro enzyme inhibition assays (e.g., COX-2 fluorometric kits) with positive controls (e.g., celecoxib) to quantify activity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

  • Root Causes :

  • Purity variations : Impurities from incomplete spiro-ring formation (e.g., open-chain byproducts) may skew results .
  • Solvent effects : DMSO used in assays can alter compound stability or aggregation .
    • Solutions :
  • Re-synthesize batches with ≥95% purity (HPLC-UV) and validate via orthogonal methods (e.g., elemental analysis) .
  • Standardize assay protocols (e.g., PBS buffer instead of DMSO) and include vehicle controls .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

  • Approaches :

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask the acetamide group as an ester to enhance bioavailability .
    • Testing : Conduct microsomal stability assays (human/rat liver microsomes) and LC-MS/MS to identify major metabolites .

Q. How can computational modeling guide the optimization of structure-activity relationships (SAR) for this compound?

  • Methods :

  • Molecular docking : Simulate binding to COX-2 (PDB: 5IKT) or PDE4B (PDB: 4MYG) to prioritize substituent modifications .
  • QSAR models : Use Hammett constants (σ) or LogP values to correlate electronic/lipophilic properties with activity .
    • Validation : Synthesize top-ranked analogs (e.g., replacing 3-fluorophenyl with 4-cyanophenyl) and test in bioassays .

Q. What are the challenges in crystallizing this compound, and how can polymorphic forms be characterized?

  • Crystallization Issues :

  • The spiro structure and flexible acetamide chain hinder lattice packing .
    • Solutions :
  • Use solvent-drop grinding or slow evaporation with chloroform/hexane mixtures .
  • Analyze polymorphs via PXRD and DSC to identify thermodynamically stable forms .

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